molecular formula C10H6INO2 B145721 N-(3-Iodophenyl)maleimide CAS No. 135861-54-0

N-(3-Iodophenyl)maleimide

Cat. No. B145721
M. Wt: 299.06 g/mol
InChI Key: QCAJOCSRIKUUFE-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)maleimide is a compound that belongs to the family of maleimides, which are known for their utility in various chemical syntheses and applications. Maleimides are particularly interesting due to their reactivity with nucleophiles, such as thiols, which makes them valuable in bioconjugation chemistry. Although the provided papers do not directly discuss N-(3-Iodophenyl)maleimide, they do provide insights into the synthesis, properties, and applications of related N-substituted phenylmaleimides.

Synthesis Analysis

The synthesis of N-substituted phenylmaleimides typically involves the reaction of maleic anhydride with an appropriate amine. For instance, N-(4-hydroxyphenyl)maleimide has been synthesized from maleic anhydride and 4-aminophenol using a two-step method at lower temperatures . Similarly, N-[(4-bromo-3,5-difluorine)-phenyl]maleimide was synthesized using maleic anhydride and 4-bromo-3,5-difluoroaniline via the solvent azeotropic method . These methods could potentially be adapted for the synthesis of N-(3-Iodophenyl)maleimide by using 3-iodoaniline as the starting amine.

Molecular Structure Analysis

The molecular structure of N-substituted phenylmaleimides is characterized by the presence of a maleimide moiety attached to a phenyl ring that can have various substituents. The structure of these compounds has been confirmed using techniques such as FTIR, 1H-NMR, and elemental analysis . For N-(3-Iodophenyl)maleimide, one would expect similar structural features with the presence of an iodine atom at the 3-position of the phenyl ring.

Chemical Reactions Analysis

Maleimides are known to undergo reactions with nucleophiles, particularly thiols, to form stable adducts. This reactivity has been exploited in the synthesis of fluorescent probes, such as N-(3-pyrene)maleimide, which reacts with sulfhydryl groups in proteins to form fluorescent adducts . N-substituted phenylmaleimides can also undergo polymerization reactions to form polyimides with various properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted phenylmaleimides are influenced by the substituents on the phenyl ring. For example, the thermal stability and polymerization behavior of bifunctional monomers with maleimide and allyl groups were found to be affected by the chain between the groups . The solubility and reactivity of these compounds can also be modified by protecting groups, as seen in the synthesis of poly(N-(hydroxyphenyl) maleimides . Theoretical studies on N-(4-nitrophenyl) maleimide have provided insights into its geometric structure, spectrum, and thermodynamic properties .

Scientific Research Applications

Radioiodination of Proteins

N-(3-Iodophenyl)maleimide has been utilized for radioiodination of proteins, especially monoclonal antibodies. This application is significant in biomedical research for imaging and tracking proteins in vivo. Srivastava et al. (1990) demonstrated that N-(3-Iodophenyl)maleimide-labeled monoclonal antibodies showed markedly less uptake of radioiodine in the thyroid, indicating significantly less in vivo deiodination, while retaining some tumor localization in vivo. This suggests its potential for more accurate imaging and targeting in cancer research and diagnostics (Srivastava et al., 1990).

Thermal Cure and Heat-resistant Properties

N-(3-Iodophenyl)maleimide has been explored for its thermal cure and heat-resistant properties. Luo et al. (2007) synthesized N-(3-Acetylenephenyl)maleimide and investigated its thermal properties, finding that it exhibited excellent thermal stability and reactivity, making it a candidate for thermo-resistant composites in materials science (Luo et al., 2007).

Bioconjugation

Maleimide-based labeling strategies, including those utilizing N-(3-Iodophenyl)maleimide, are pivotal in bioconjugation. These strategies enable the modification of biomolecules, such as proteins, for various applications in biochemistry and molecular biology. Renault et al. (2018) highlighted the diverse applications for maleimides in bioconjugation, emphasizing their utility in the preparation of immunotoxins and antibody-drug conjugates used in cancer therapies (Renault et al., 2018).

Antibody Drug Conjugate Stability

N-(3-Iodophenyl)maleimide plays a role in stabilizing cysteine-linked antibody drug conjugates (ADCs). Christie et al. (2015) reported that N-aryl maleimides, like N-(3-Iodophenyl)maleimide, form stable antibody conjugates under mild conditions while maintaining high conjugation efficiency. This stability is critical in the development of effective ADCs for cancer treatment (Christie et al., 2015).

Polymerization Processes

N-(3-Iodophenyl)maleimide is also relevant in the field of polymer science. For instance, it is used in controlled radical copolymerization processes. Yan-bing (2008) studied the copolymerization of N-(4-Hydroxyphenyl) maleimide and styrene, demonstrating improved thermomechanical properties of the resulting polymer, indicating the potential of N-(3-Iodophenyl)maleimide derivatives in polymer modification (Yan-bing, 2008).

Advanced Drug Delivery Systems

Finally, N-(3-Iodophenyl)maleimide has applications in advanced drug delivery systems. Li and Takeoka (2013) explored the use of maleimide-modified pH-sensitive liposomes for drug delivery. Their study found that maleimide-modification did not alter the physical characteristics of the liposomes but improved drug delivery efficiency both in vitro and in vivo, indicating its potential in enhancing the effectiveness of drug delivery systems (Li & Takeoka, 2013).

Safety And Hazards

While specific safety data for “N-(3-Iodophenyl)maleimide” was not found, maleimides in general can be hazardous. They can be toxic if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction . They should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area .

Future Directions

Maleimide derivatives, including “N-(3-Iodophenyl)maleimide”, have shown promise in various fields due to their reactivity and biological activity . They have potential applications in the development of new drugs, especially as protein kinase inhibitors . Furthermore, they have been used in the functionalization of graphene, indicating potential applications in material science .

properties

IUPAC Name

1-(3-iodophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAJOCSRIKUUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159581
Record name N-(3-Iodophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Iodophenyl)maleimide

CAS RN

135861-54-0
Record name N-(3-Iodophenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Iodophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of sodium iodide (32 mg, 0.21 mmol) in H2O (100 μL), was added N-(m-tri-n-butylstannylphenyl)maleimide as described above (0.1 g, 0.21 mmol) in CH2Cl2 (2 mL), followed by a solution of chloramine-T (59 mg, 0.21 mmol) in H2O (2 mL). Reaction progress was followed by TLC on silica gel GHLFC plates (EtOAc/hexane, 1:3), starting material 4 Rf 0.65. The reaction mixture was stirred at room temperature for 30 minutes. The mixture initially turned yellow from the formation of I+. The solution rapidly became lighter until a colorless solution resulted. To this was added 2 mL of 5% aqueous sodium bisulfite and the resulting mixture was extracted with dichloromethane (4×10 mL). The dichloromethane extracts were dried (MgSO4), and the solvent was removed in vacuo to give the desired product N-(m-iodophenyl)maleimide (60 mg/ 95%): TLC (EtOAc/hexane, 1:3) Rf 0.42; mp 154°-155° C. 1H NMR (CDCl3), δ); 7.1-7.7 (multiplets, 4H, 4 aryl CH); 6.8 (singlet, 2H, 2 CHC=O).
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EtOAc hexane
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32 mg
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100 μL
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59 mg
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[Compound]
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material 4
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2 mL
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2 mL
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2 mL
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Synthesis routes and methods II

Procedure details

N-(m-iodophenyl)maleamic acid (1 g, 3.15 mmol) was placed in acetic anhydride (10 mL). Sodium acetate (1 g) was added and the solution stirred at 120° C. The dark brown filtrate was evaporated to dryness under reduced pressure and the residue was dissolved in diethyl ether. The ether mixture was filtered and the filtrate was again evaporated to dryness. The residue obtained was applied to a flash chromatography column (30×200 mm) of Kieselgel 60, 230-400 mesh). Elution with ethyl acetate/hexane (1:3) (400 mL) yielded forty fractions. Fractions 25-35 were combined to provide pure pale yellow N-(m-iodophenyl)maleimide (0.75 g, 80%): TLC (EtOAc/hexane, 1:3) Rf 0.42; mp 154°-155° C.; 1H NMR (CDCl3, δ); 7.1-7.7 (multiplets, 4H, 4 aryl CH); 6.8 (singlet, 2H, 2 CHC=O ).
Quantity
1 g
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1 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Matuszak, GG Muccioli, G Labar… - Journal of medicinal …, 2009 - ACS Publications
The endocannabinoid 2-arachidonoylglycerol (2-AG) plays a major role in many physiological processes, and its action is quickly terminated via enzymatic hydrolysis catalyzed by …
Number of citations: 181 pubs.acs.org
T Temma, N Kondo, K Yoda, K Nishigori… - Annals of Nuclear …, 2018 - Springer
Objective Oxidized low-density lipoprotein (OxLDL) plays a pivotal role in atherosclerotic plaque destabilization, which suggests its potential as a nuclear medical imaging target. We …
Number of citations: 2 link.springer.com
N Kondo, A Oishi, M Hirata, T Temma - Annals of Nuclear Medicine, 2021 - Springer
… Non-radioactive N-3-iodophenyl maleimide (IPM) was prepared according to previously described procedures [19]. Cys-Ex4 was dissolved in phosphate buffered saline (PBS(–), pH 7.4…
Number of citations: 4 link.springer.com
J Yli-Kauhaluoma - Tetrahedron, 2001 - Elsevier
The DielsąAlder reaction is a concerted [4p12p] cycloaddition reaction of a conjugated diene and a dienophile. This reaction belongs to the larger class of pericyclic reactions, and …
Number of citations: 60 www.sciencedirect.com

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